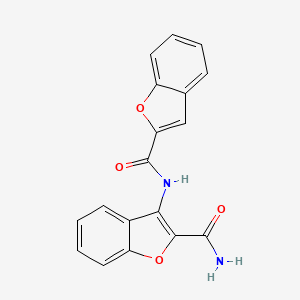

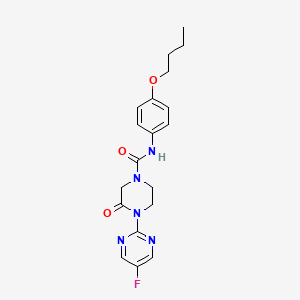

3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzofuran derivative and is present in many biologically active natural products . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

A short and highly modular synthetic route involves 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular formula of “3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide” is C9H8N2O2 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da . The structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The catalytic cycle begins with coordination of Pd (OAc) 2 to the substrate, which leads to the formation of intermediate A and the liberation of HX (where X = OAc or I). This is followed by oxidative addition of the aryl iodide to B, which furnishes the Pd (IV)-intermediate C that, then, undergoes reductive elimination to form the arylation product-bound Pd (II)-complex D .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide” include a molecular weight of 176.17 g/mol, XLogP3-AA of 1.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds exhibit remarkable anti-tumor properties. Research has shown that certain substituted benzofurans inhibit cell growth in various cancer types. For instance, compound 36 demonstrated significant inhibitory effects in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings make benzofuran derivatives promising candidates for targeted cancer therapies.

Antibacterial Potential

Benzofuran derivatives also display antibacterial activity. Researchers have synthesized furan derivatives using Suzuki–Miyaura cross-coupling reactions, yielding compounds with antibacterial properties . Investigating their mechanisms of action and potential clinical applications could lead to novel antibacterial agents.

Anti-Viral Applications

The recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity. Researchers anticipate its potential as an effective therapeutic drug for hepatitis C disease . Further studies could uncover additional antiviral applications.

Drug Lead Compounds

Due to their biological activities, benzofuran derivatives are considered natural drug lead compounds. Novel scaffold compounds, such as benzothiophene and benzofuran derivatives, have been developed and utilized as anticancer agents . Investigating their pharmacokinetics and safety profiles is essential for drug development.

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in higher plants like Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Exploring their natural sources and understanding their ecological roles could provide insights into their potential applications .

Structure-Activity Relationships

Studying the relationship between benzofuran derivatives’ bioactivities and their chemical structures is crucial. By elucidating these connections, researchers can design more effective compounds for therapeutic purposes.

Mecanismo De Acción

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a manner that modulates these targets’ functions

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell proliferation (relevant to its anti-tumor activity), bacterial growth (relevant to its antibacterial activity), oxidative stress responses (relevant to its anti-oxidative activity), and viral replication (relevant to its anti-viral activity).

Result of Action

Given the reported biological activities of benzofuran derivatives, it is plausible that this compound could induce changes at the molecular and cellular levels that result in anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Direcciones Futuras

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The strategic combination of 8-AQ directed C–H arylation and transamidation chemistry provides a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c19-17(21)16-15(11-6-2-4-8-13(11)24-16)20-18(22)14-9-10-5-1-3-7-12(10)23-14/h1-9H,(H2,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRCGARIZRKMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)

![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2356887.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356889.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)

![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate](/img/structure/B2356893.png)